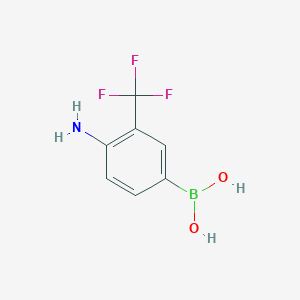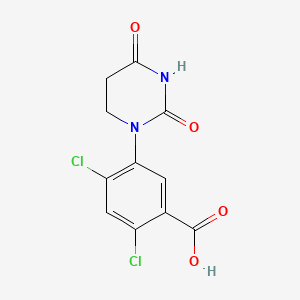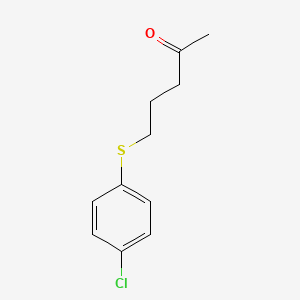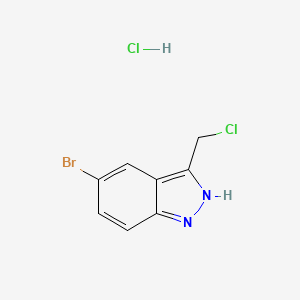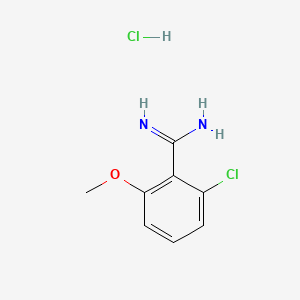![molecular formula C9H13N3 B13476859 3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine](/img/structure/B13476859.png)
3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{bicyclo[310]hexan-3-yl}-1H-pyrazol-5-amine is a compound that features a unique bicyclic structure combined with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation, resulting in good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to valuable bicyclic scaffolds with three contiguous stereocenters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of photoredox catalysts and blue LED irradiation can be adapted for industrial-scale synthesis, ensuring efficient and high-yield production.
Chemical Reactions Analysis
Types of Reactions
3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or antagonist of certain enzymes and receptors, affecting various biological processes. For example, it has been shown to inhibit histone deacetylase and antagonize opioid receptors . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-{bicyclo[3.1.0]hexan-3-yl}-1-methyl-1H-pyrazol-5-amine: This compound is similar in structure but has a methyl group instead of a hydrogen atom on the pyrazole ring.
4-substituted-3-benzyloxy-bicyclo[3.1.0]hexane compounds: These compounds have a benzyloxy group and are used as mGluR 2/3 antagonists.
3-azabicyclo[3.1.0]hexane derivatives: These compounds contain an azabicyclo moiety and have been studied for their antitumor properties.
Uniqueness
3-{bicyclo[3.1.0]hexan-3-yl}-1H-pyrazol-5-amine is unique due to its specific combination of a bicyclic structure and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-(3-bicyclo[3.1.0]hexanyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H13N3/c10-9-4-8(11-12-9)7-2-5-1-6(5)3-7/h4-7H,1-3H2,(H3,10,11,12) |
InChI Key |
VSKLLLUWSBLKDL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CC(C2)C3=CC(=NN3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


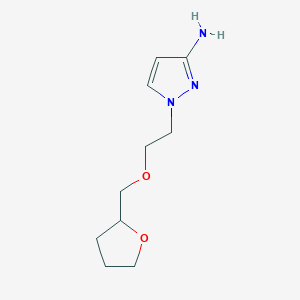
![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B13476778.png)
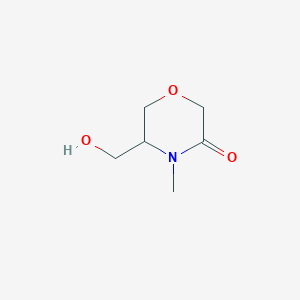

![2-[(6-Fluoropyridin-2-yl)oxy]acetic acid](/img/structure/B13476811.png)
![tert-butyl N-[3-(2-hydroxyethyl)oxolan-3-yl]carbamate](/img/structure/B13476823.png)
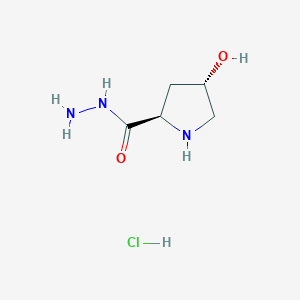
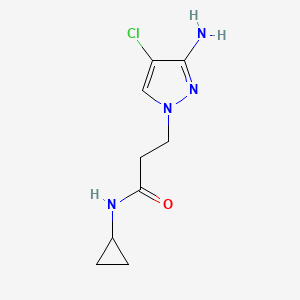
![5',7'-Dihydrospiro[oxetane-3,6'-pyrazolo[3,2-b][1,3]oxazine]-3'-carbaldehyde](/img/structure/B13476852.png)
